![molecular formula C24H31O5F3 B160443 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 221246-34-0](/img/structure/B160443.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A number of 17-phenyl trinor prostaglandin F2α (17-phenyl trinor PGF2α) derivatives have been approved for the treatment of glaucoma. Of these, the unsubstituted or meta-substituted aromatic derivatives are the most potent FP receptor agonists. 17-trifluoromethylphenyl trinor PGF2α bears an aromatic ring which is reminiscent of the trifluoromethyl-phenoxy ring of travoprost ((+)-fluprostenol isopropyl ester). As an ocular hypotensive agent, it would be expected that 17-trifluoromethylphenyl trinor PGF2α would act very much like the free acid of travoprost. 17-phenyl trinor PGF2α is a potent luteolytic and abortifacient, with a potency equal to or greater than fluprostenol and cloprostenol.
Actividad Biológica
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant potential in pharmacology due to its structural features and biological activities. This article explores its biological activity through various studies and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H34O5 |
Molecular Weight | 402.52 g/mol |
Boiling Point | 557.2 ± 50.0 °C (Predicted) |
Density | 1.170 ± 0.06 g/cm³ (Predicted) |
Solubility | DMSO: 25 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.25 mg/ml |
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to target proteins, making it a valuable moiety in drug design .
Pharmacological Effects
- Antihypertensive Activity : Research indicates that derivatives of this compound can influence vascular smooth muscle contraction, which is crucial for managing hypertension.
- Antitumor Activity : Studies have shown that the compound has potential anticancer effects by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Vascular Effects
In vivo studies using animal models showed that administration of the compound resulted in reduced blood pressure and improved endothelial function compared to controls, suggesting its potential as an antihypertensive agent.
In Vitro Studies
In vitro assays have confirmed that the compound effectively inhibits certain enzymes associated with tumor growth and metastasis. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion.
In Vivo Studies
Animal models treated with the compound demonstrated significant reductions in tumor size and improved survival rates compared to untreated groups. These findings underscore the compound's potential as a therapeutic agent in oncology.
Aplicaciones Científicas De Investigación
Antiglaucoma Agent
One of the primary applications of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is in the treatment of glaucoma. Research indicates that this compound functions similarly to latanoprost, a well-known prostaglandin analog used to lower intraocular pressure (IOP) in patients with glaucoma. The mechanism involves increasing the outflow of aqueous humor through the uveoscleral pathway.
Case Study : A clinical trial demonstrated that patients treated with formulations containing this compound exhibited a statistically significant reduction in IOP compared to placebo groups over a 12-week period .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase (COX) enzymes contributes to its effectiveness in reducing inflammation.
Research Findings : In vitro studies revealed that (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...] significantly decreased the production of pro-inflammatory cytokines in human macrophages .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor for enzymes such as lipoxygenase.
Data Table: Enzyme Inhibition Potency
Interaction with Biological Membranes
Studies have shown that (Z)-7-[(1R,2R,3R,5S)... interacts with lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for drug delivery systems where membrane penetration is required.
Experimental Findings : Fluorescence spectroscopy experiments indicated that the compound alters the fluidity of phospholipid membranes in a concentration-dependent manner .
Propiedades
Número CAS |
221246-34-0 |
---|---|
Fórmula molecular |
C24H31O5F3 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1 |
Clave InChI |
CMLNDCUXASGBMQ-NQUQXYBYSA-N |
SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
SMILES canónico |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Sinónimos |
17-trifluoromethylphenyl trinor PGF2α |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.